molecular formula C15H11ClN2O3S B2579391 4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide CAS No. 320421-54-3

4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide

Cat. No. B2579391
CAS RN: 320421-54-3
M. Wt: 334.77
InChI Key: NRHQHRZSWLUCTP-UHFFFAOYSA-N
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Description

“4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide” is a chemical compound with the molecular formula C15H11ClN2O3S . It is also known by its synonyms “4-chloro-N-(3-cyano-4-methanesulfonylphenyl)benzamide” and "Benzamide, 4-chloro-N-[3-cyano-4-(methylsulfonyl)phenyl]-" .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • The compound has been studied for its molecular structure and hydrogen bonding properties. For instance, analogs of this compound have been analyzed for their structural similarities and differences in hydrogen bonding networks and crystal packing (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Role in Metabolic Pathways

  • Research has focused on understanding the metabolic fate and disposition of this compound in biological systems. It has been used in studies to explore metabolic pathways, including its absorption, distribution, metabolism, and excretion in different species (Yue et al., 2011).

Photographic Applications

  • The compound has been used in the synthesis of cyan dye-forming couplers containing sulfone groups. These couplers have applications in the photographic industry, displaying similar photographic performances to standard materials (Qiao Yong-mei, 2011).

Antibiotic and Antibacterial Drug Synthesis

  • The compound has been studied for its potential in synthesizing new antibiotic and antibacterial drugs. Research in this area focuses on the synthesis of derivatives with potential biological activity against bacteria (G. Ahmed, 2007).

Applications in Chemical Synthesis

  • The compound serves as an important intermediate in various chemical synthesis processes, such as the production of anticonvulsant enaminones and other pharmaceutically relevant compounds (Kubicki, Bassyouni, & Codding, 2000).

Crystallography and Docking Studies

  • The compound is used in crystallography and docking studies, aiding in understanding molecular interactions and structures. This is crucial for drug discovery and development processes (Al-Hourani et al., 2015).

Synthesis of Medical Intermediates

  • It is a key intermediate in synthesizing various medically significant compounds, such as Tianeptine. The compound's synthesis process has been optimized for industrial production due to its relevance in pharmaceutical manufacturing (Yang Jian-she, 2009).

properties

IUPAC Name

4-chloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-22(20,21)14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHQHRZSWLUCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide

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